(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone
Description
The compound "(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone" features two piperidine rings linked by a methanone bridge. The first piperidine is substituted with a benzyl group at the 4-position, while the second piperidine bears a 4-chlorobenzyl group at the 1-position. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs offer insights into its likely characteristics .
Properties
Molecular Formula |
C25H31ClN2O |
|---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H31ClN2O/c26-24-10-8-22(9-11-24)18-27-14-4-7-23(19-27)25(29)28-15-12-21(13-16-28)17-20-5-2-1-3-6-20/h1-3,5-6,8-11,21,23H,4,7,12-19H2 |
InChI Key |
KBZQQDJSSIHXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone typically involves the reaction of benzylpiperidine with chlorobenzylpiperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and chlorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Pyrazole Hybrids ()
Compounds such as (4-Benzylpiperidin-1-yl)(1,5-diphenyl-1H-pyrazol-3-yl)methanone (19) and (4-Benzylpiperidin-1-yl)(1-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1H-pyrazol-3-yl)methanone (21) share the 4-benzylpiperidinyl moiety but replace the second piperidine with a pyrazole ring. Key differences include:
- Rigidity vs.
- Substituent Effects : The 4-chlorophenyl group in compound 21 introduces electron-withdrawing effects similar to the 4-chlorobenzyl group in the target compound, which may enhance lipophilicity and influence receptor affinity.
- Physical Properties : Compound 21 has a lower melting point (95°C) compared to other pyrazole derivatives (e.g., 131°C for compound 19), suggesting structural flexibility or reduced crystallinity due to substituent arrangement .
| Compound ID | Core Structure | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | Piperidine-Piperidine | 4-Benzyl, 4-chlorobenzyl | N/A | N/A |
| (19) | Piperidine-Pyrazole | 1,5-Diphenyl | 131 | 22 |
| (21) | Piperidine-Pyrazole | 1-(4-Chlorophenyl), 5-(4-hydroxyphenyl) | 95 | 30 |
Sulfonamide-Containing Piperidine Derivatives ()
Compounds like (4-Benzhydrylpiperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone (4i) and 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidin-3-ylmethanone (Y050-2308) incorporate sulfonamide groups, which are absent in the target compound. Key distinctions:
- Pharmacological Targets : Sulfonamide derivatives often target enzymes like carbonic anhydrase or histamine receptors, whereas the target compound’s lack of this group suggests a different mechanism .
- Synthetic Complexity : Sulfonamide coupling (e.g., using nitrobenzenesulfonyl chlorides) typically yields moderate-to-low efficiencies (e.g., 45% for compound 4i), whereas the target compound’s synthesis may involve benzyl/chlorobenzyl coupling steps with variable yields .
Benzoylpiperidine Derivatives ()
Compounds such as (4-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)benzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone feature triazole or phenylthio groups instead of the second piperidine. These differences highlight:
- Hydrogen-Bonding Capacity : The hydroxyl group in ’s compounds may enhance solubility or target interactions, unlike the hydrophobic chlorobenzyl group in the target compound.
- Elemental Composition : The target compound’s higher carbon/hydrogen ratio (vs. triazole-containing derivatives) could increase logP values, favoring blood-brain barrier penetration .
Key Research Findings and Implications
- Structural Flexibility : The target compound’s dual piperidine structure may offer conformational adaptability for receptor binding, contrasting with rigid pyrazole or triazole analogs .
- Chlorine Substituent Effects: The 4-chlorobenzyl group likely enhances lipophilicity and metabolic stability compared to non-halogenated analogs, as seen in compound 21’s improved yield (30% vs. 22% for compound 19) .
- Synthetic Challenges : Coupling bulky substituents (e.g., benzyl and chlorobenzyl) may require optimized conditions to avoid steric hindrance, as evidenced by low yields in sulfonamide derivatives (e.g., 31% for compound 4g) .
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